molecular formula C18H17NO8 B1262401 Resorufin-beta-D-galactopyranoside

Resorufin-beta-D-galactopyranoside

Cat. No.: B1262401
M. Wt: 375.3 g/mol
InChI Key: QULZFZMEBOATFS-USFGWYQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resorufin-beta-D-galactopyranoside is a chemical compound with the empirical formula C18H17NO8 and a molecular weight of 37533This compound is notable for its use as a fluorogenic substrate in biochemical assays, particularly for the detection of beta-galactosidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorufin-beta-D-galactopyranoside is synthesized through a series of chemical reactions involving the coupling of resorufin with beta-D-galactopyranoside. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires precise control of reaction conditions, including temperature and pH .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Resorufin-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the formation of resorufin and galactose. This hydrolysis reaction is a key feature of its use as a fluorogenic substrate .

Common Reagents and Conditions

The hydrolysis reaction typically requires the enzyme beta-galactosidase and is conducted under mild conditions, such as physiological pH and temperature. The reaction is monitored using fluorescence detection, with excitation and emission wavelengths of 573 nm and 585 nm, respectively .

Major Products

The primary products of the hydrolysis reaction are resorufin, which is fluorescent, and galactose. The formation of resorufin is used as an indicator of beta-galactosidase activity in various biochemical assays .

Scientific Research Applications

Resorufin-beta-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorogenic substrate in enzyme assays to study the activity of beta-galactosidase.

    Biology: The compound is employed in cell biology to measure beta-galactosidase activity in live cells, tissues, and organisms.

    Medicine: It is used in diagnostic assays to detect beta-galactosidase activity, which can be indicative of certain diseases or conditions.

    Industry: The compound is utilized in high-throughput screening systems for drug discovery and development

Mechanism of Action

The mechanism of action of Resorufin-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond between the resorufin and beta-D-galactopyranoside moieties, resulting in the release of fluorescent resorufin and galactose. This reaction is highly specific and sensitive, making it ideal for use in various biochemical assays .

Comparison with Similar Compounds

Resorufin-beta-D-galactopyranoside is unique in its high sensitivity and specificity as a fluorogenic substrate for beta-galactosidase. Similar compounds include:

Each of these compounds has its own unique properties and applications, but this compound stands out for its high fluorescence intensity and ease of use in various assay formats.

Properties

Molecular Formula

C18H17NO8

Molecular Weight

375.3 g/mol

IUPAC Name

7-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14?,15-,16+,17?,18+/m0/s1

InChI Key

QULZFZMEBOATFS-USFGWYQBSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2

Synonyms

esorufin galactopyranoside
resorufin-beta-D-galactopyranoside

Origin of Product

United States

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